molecular formula C17H19N3O B7502560 (5-Cyclopropyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone

(5-Cyclopropyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone

Cat. No.: B7502560
M. Wt: 281.35 g/mol
InChI Key: BGMZIBXMZPLCDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Cyclopropyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone, also known as CPPM, is a synthetic compound that has gained significant attention in the field of pharmaceutical research. CPPM is a pyrazole-pyrrolidine derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of (5-Cyclopropyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways. This compound has also been found to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis by activating caspase enzymes and inhibiting Bcl-2 expression. This compound has also been found to inhibit angiogenesis by reducing the expression of VEGF and other pro-angiogenic factors. In addition, this compound has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of (5-Cyclopropyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. This compound has also been found to have low toxicity in animal studies, which suggests that it may be safe for use in humans. However, one of the limitations of this compound is its low solubility in water, which may limit its effectiveness in some applications.

Future Directions

There are several future directions for the research and development of (5-Cyclopropyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone. One potential application is in the treatment of cancer, where this compound may be used as a chemotherapeutic agent or in combination with other drugs. This compound may also be used in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In addition, further research is needed to fully understand the mechanism of action of this compound and to identify its potential side effects and interactions with other drugs.
Conclusion:
This compound is a promising compound that has shown potential in various scientific research applications. Its broad range of biological activities and low toxicity make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and to identify its potential applications in the treatment of various diseases.

Synthesis Methods

(5-Cyclopropyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone can be synthesized using a multi-step process that involves the reaction of cyclopropyl acetylene, phenylhydrazine, and 1-bromo-3-chloropropane. The resulting intermediate is then reacted with pyrrolidine and sodium hydride to form this compound. The purity of the compound can be increased using various purification techniques, such as recrystallization and chromatography.

Scientific Research Applications

(5-Cyclopropyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone has shown promising results in various scientific research applications. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Properties

IUPAC Name

(5-cyclopropyl-1-phenylpyrazol-4-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-17(19-10-4-5-11-19)15-12-18-20(16(15)13-8-9-13)14-6-2-1-3-7-14/h1-3,6-7,12-13H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMZIBXMZPLCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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